molecular formula C10H16Cl2N2O B1283306 2-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 313490-36-7

2-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1283306
M. Wt: 251.15 g/mol
InChI Key: XHUOAVVGHQRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound that is of interest in various fields of chemistry and pharmacology. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The piperidin-4-yloxy substituent indicates the presence of a piperidine ring, a six-membered ring containing five methylene groups and one amine group, attached to the pyridine ring through an ether linkage at the fourth position.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available or easily synthesized intermediates. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, is achieved by converting 2,4-dichloro-5-fluoropyrimidine to the target compound through four telescoped steps, ending with deprotection to yield the dihydrochloride salt . Similarly, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, another related compound, involves chlorination and subsequent condensation with piperidine . These methods demonstrate the general approach to synthesizing piperidine-pyridine derivatives, which may be applicable to the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as NMR, MS, and X-ray crystallography . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the synthesized structure against the expected theoretical model.

Chemical Reactions Analysis

Compounds containing the piperidine and pyridine moieties can participate in various chemical reactions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine can lead to the formation of 4H-pyrano[3,2-c]pyridines . The reactivity of these compounds is influenced by the presence of functional groups that can act as nucleophiles or electrophiles in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride would be influenced by its molecular structure. The presence of the piperidine ring and the pyridine ring could affect its solubility, boiling point, melting point, and stability. The dihydrochloride salt form would likely be more soluble in water and polar solvents due to the ionic nature of the chloride counterions. The molecular and crystal structures of related compounds have been studied to understand the role of hydrogen bonds in molecular packing within crystals .

Scientific Research Applications

  • Synthesis of Potent Deoxycytidine Kinase Inhibitors : A practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors involves the use of 2-(Piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride. This process offers an economical alternative to other methods, highlighting its importance in medicinal chemistry (Zhang et al., 2009).

  • Intermediate in Drug Synthesis : This compound has been used as an intermediate in the synthesis of various pharmaceuticals, demonstrating its utility in drug development. For instance, its role in synthesizing lafutidine, an anti-ulcer drug, showcases its significance in pharmaceutical chemistry (Li, 2012).

  • Corrosion Inhibition Studies : Piperidine derivatives, including 2-(Piperidin-4-yloxy)pyridine dihydrochloride, have been investigated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these studies provide insights into the compound's potential applications in materials science and engineering (Kaya et al., 2016).

  • Synthetic Routes in Organic Chemistry : The compound has been the focus of research aiming to develop efficient and practical synthetic routes for important chemical intermediates. Such studies contribute to the advancement of organic synthesis methods, which are crucial in various fields of chemistry (Smaliy et al., 2011).

  • Study of Piperidine and Pyridine Alkaloids : Research has been conducted on the synthesis, derivatives, and applications of piperidine and pyridine alkaloids, which are important in the treatment of various medical conditions and have a wide range of biological activities. This highlights the compound's relevance in the field of medicinal chemistry and drug discovery (Plunkett & Sainsbury, 1991).

Safety And Hazards

“2-(Piperidin-4-yloxy)pyridine dihydrochloride” is classified as a combustible solid . It does not have a flash point . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “2-(Piperidin-4-yloxy)pyridine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOAVVGHQRNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)pyridine dihydrochloride

Synthesis routes and methods

Procedure details

1-t-Butoxycarbonyl-4-(2-pyridoxy)piperidine (6.5 g) was treated with a solution of hydrogen chloride in ethyl acetate (110 ml) for 7 h and the mixture evaporated to give 4-(2-pyridoxy)piperidine dihydrochloride, (7.4 g 90%)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

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